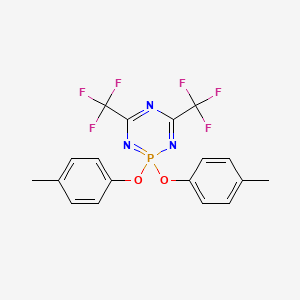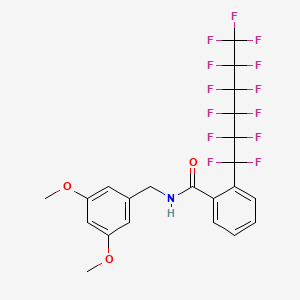
2,2-Bis(4-methylphenoxy)-4,6-bis(trifluoromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-1,3,5-triene
Descripción general
Descripción
The compound "2,2-Bis(4-methylphenoxy)-4,6-bis(trifluoromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-1,3,5-triene" is a complex molecule that likely contains a phosphorus atom surrounded by nitrogen and carbon atoms, with fluoromethyl and methylphenoxy substituents. This structure suggests potential applications in materials science and organic synthesis due to the presence of fluorinated groups and a rigid cyclic backbone.
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds has been demonstrated through reactions involving bifunctional compounds with tetrakis(trifluoromethyl)-substituted precursors . The synthesis of similar compounds often involves nucleophilic substitution reactions followed by reduction processes, as seen in the preparation of fluorinated polyimides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography has been used to determine the conformational details of related bisphenol compounds . The molecular structure of such compounds often exhibits specific conformations, such as twist or butterfly, which could also be relevant to the compound of interest. The presence of trifluoromethyl groups can influence the electronic distribution and steric hindrance within the molecule, affecting its overall geometry.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating methylphenoxy groups. These substituents can affect the acidity of protons, the nucleophilicity of the heteroatoms, and the susceptibility of the compound to undergo various chemical reactions, such as complexation with metals or participation in coupling reactions .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, such as high solubility in organic solvents, low dielectric constants, and thermal stability . The presence of a rigid cyclic structure in the compound could contribute to its thermal stability and potential applications in materials science. The specific substituents and molecular geometry would influence properties like moisture absorption, solubility, and optical transparency .
Propiedades
IUPAC Name |
2,2-bis(4-methylphenoxy)-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N3O2P/c1-11-3-7-13(8-4-11)28-30(29-14-9-5-12(2)6-10-14)26-15(17(19,20)21)25-16(27-30)18(22,23)24/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARUBZXJUSACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N3O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide](/img/structure/B3041420.png)
![N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea](/img/structure/B3041421.png)


![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)
![prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B3041428.png)




![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)
